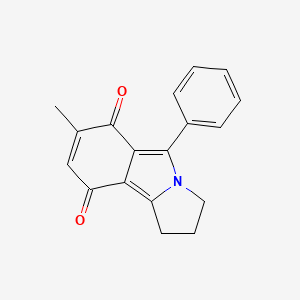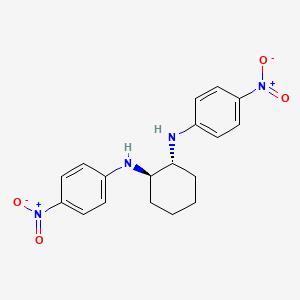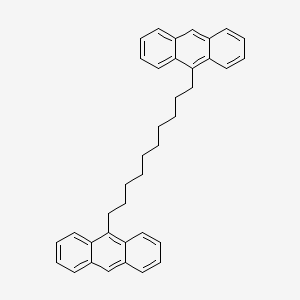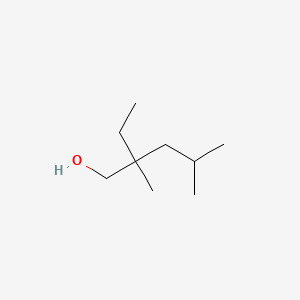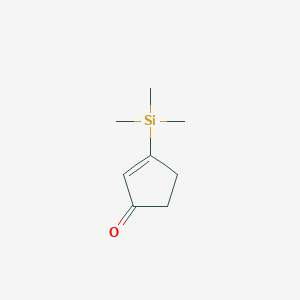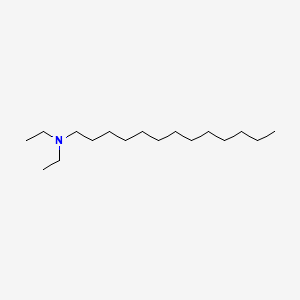
N,N-Diethyltridecan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyltridecan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound features a long carbon chain with thirteen carbon atoms and two ethyl groups attached to the nitrogen atom. It is a tertiary amine, meaning the nitrogen atom is bonded to three carbon-containing groups.
準備方法
Synthetic Routes and Reaction Conditions
N,N-Diethyltridecan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of tridecyl bromide with diethylamine under basic conditions can yield this compound . Another method involves the reductive amination of tridecanal with diethylamine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product. The choice of solvents and purification techniques also plays a crucial role in the efficiency of the production process .
化学反応の分析
Types of Reactions
N,N-Diethyltridecan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Alkyl halides or sulfonyl chlorides are typical electrophiles used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary amines, primary amines, and various substituted amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N,N-Diethyltridecan-1-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of N,N-Diethyltridecan-1-amine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- N,N-Dimethyldodecan-1-amine
- N,N-Diethylhexadecan-1-amine
- N,N-Diethylpentadecan-1-amine
Uniqueness
N,N-Diethyltridecan-1-amine is unique due to its specific carbon chain length and the presence of two ethyl groups attached to the nitrogen atom. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in various fields .
特性
CAS番号 |
66577-48-8 |
|---|---|
分子式 |
C17H37N |
分子量 |
255.5 g/mol |
IUPAC名 |
N,N-diethyltridecan-1-amine |
InChI |
InChI=1S/C17H37N/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(5-2)6-3/h4-17H2,1-3H3 |
InChIキー |
GFKYEYVYVGMLQL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCN(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


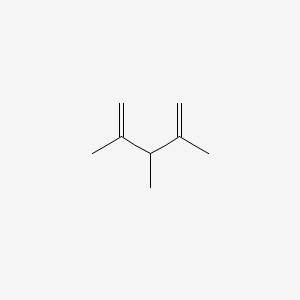
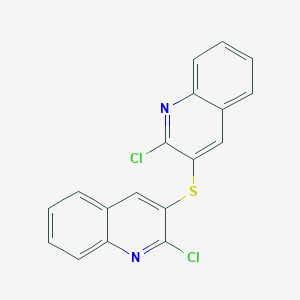
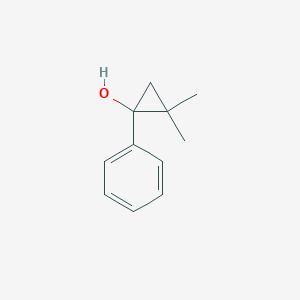

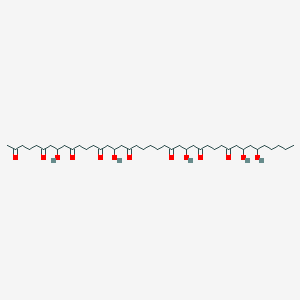
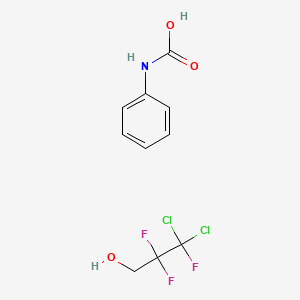
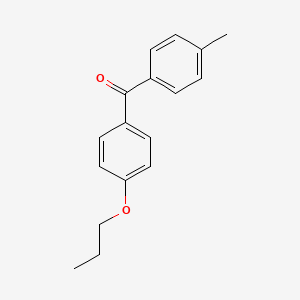
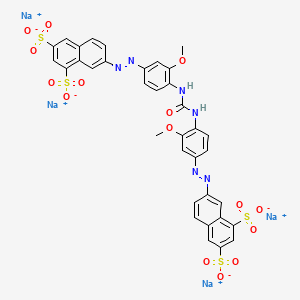
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)
